Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-
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Overview
Description
Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- is a chemical compound with the molecular formula C25H20N4 and a molecular weight of 376.4531 . . This compound is characterized by its complex structure, which includes a diazene group (-N=N-) linked to a biphenyl and phenylhydrazono moiety.
Preparation Methods
The synthesis of Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- typically involves the reaction of biphenyl-4-carbaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to form the final diazene compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: Diazene compounds can undergo substitution reactions, where the diazene group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- can be compared with other similar compounds such as:
Azobenzene: Another diazene compound with a simpler structure.
Biphenyl derivatives: Compounds with similar biphenyl moieties but different functional groups.
Properties
CAS No. |
131189-78-1 |
---|---|
Molecular Formula |
C25H20N4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N'-anilino-4-phenyl-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C25H20N4/c1-4-10-20(11-5-1)21-16-18-22(19-17-21)25(28-26-23-12-6-2-7-13-23)29-27-24-14-8-3-9-15-24/h1-19,26H |
InChI Key |
ODEWTBLGCJOTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NNC3=CC=CC=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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